Silicon dihydroxyl phthalocyanine
Overview
Description
Silicon dihydroxyl phthalocyanine is a silicon-substituted phthalocyanine derivative, known for its unique properties due to the presence of silicon atoms in its structure. This compound is a blue-green powder that is soluble in organic solvents . The intense far-red absorption and emission features make this compound distinct from structurally related porphyrin analogues .
Mechanism of Action
Target of Action
Silicon Dihydroxyl Phthalocyanine (SiPc) is a type of phthalocyanine, a class of compounds that are structurally related to porphyrins
Mode of Action
The mode of action of SiPc is primarily based on its optical, chemical, and electronic properties . SiPc possesses two additional axial bonds, which reduce aggregation in solution and can be synthetically tailored This allows for modulation of its properties and interactions with its targets
Biochemical Pathways
Given its applications in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis , it can be inferred that SiPc may interact with various biochemical pathways related to these processes
Result of Action
Given its applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis , it can be inferred that SiPc may have diverse effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
Silicon Dihydroxyl Phthalocyanine has unique biochemical properties. It has been found to interact with various enzymes, proteins, and other biomolecules . The intense far-red absorption and emission features of this compound have made it distinct from the structurally related porphyrin analogues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon dihydroxyl phthalocyanine can be synthesized through multiple synthetic strategies. One common method involves the hydrolysis of silicon phthalocyanine derivatives. For instance, a silicon phthalocyanine derivative can be stirred with trichloroacetic acid in dichloromethane at room temperature, followed by reaction with methanol in dry pyridine to form unsymmetrical silicon phthalocyanine in high yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Silicon dihydroxyl phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of silicon atoms allows for unique reactivity compared to other phthalocyanines.
Common Reagents and Conditions: Common reagents used in these reactions include trichloroacetic acid, methanol, and dry pyridine. Reaction conditions typically involve room temperature stirring and controlled addition of reagents to ensure high yields and purity of the products .
Major Products: The major products formed from these reactions include various substituted silicon phthalocyanine derivatives, which can be tailored for specific applications by modifying the axial and aromatic ring positions .
Scientific Research Applications
Silicon dihydroxyl phthalocyanine has a wide range of scientific research applications due to its unique optical, chemical, and electronic properties. Some of the key applications include:
Photouncaging Techniques: Used in controlled release of bioactive molecules upon light activation.
Photothermal and Photoimmunotherapy: Employed in cancer treatment by generating heat or activating the immune system upon light exposure.
Photovoltaics: Utilized in solar cells for efficient light absorption and conversion to electricity.
Optoelectronics: Applied in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
Photocatalysis: Used as a catalyst in various chemical reactions driven by light.
Comparison with Similar Compounds
Porphyrins: Structurally related but lack the additional axial bonds present in silicon phthalocyanines.
Other Phthalocyanines: Similar core structure but different central metal atoms, leading to variations in properties and applications.
Uniqueness: Silicon dihydroxyl phthalocyanine is unique due to its intense far-red absorption and emission features, reduced aggregation in solution, and the ability to be synthetically tailored for specific applications . These properties make it distinct from other phthalocyanines and porphyrins, providing advantages in various scientific and industrial applications.
Properties
IUPAC Name |
38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIGECHKXPQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N8O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399115 | |
Record name | Silicon phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19333-15-4 | |
Record name | Silicon phthalocyanine dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicon phthalocyanine dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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